molecular formula C17H22N4O3 B5434864 3-(3-methylphenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazole-5-carboxamide

3-(3-methylphenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No. B5434864
M. Wt: 330.4 g/mol
InChI Key: AIMLUPMRJRANDX-UHFFFAOYSA-N
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Description

3-(3-methylphenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in the field of medicinal chemistry. This compound belongs to the class of oxadiazole derivatives, which have been reported to exhibit a variety of biological activities such as anti-inflammatory, anti-cancer, and anti-bacterial properties.

Mechanism of Action

The exact mechanism of action of 3-(3-methylphenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazole-5-carboxamide is not fully understood. However, it has been reported to act as a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound increases the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been reported to exhibit anti-inflammatory and anti-cancer properties by inhibiting the production of inflammatory cytokines and inducing apoptosis in cancer cells. In addition, it has been shown to improve cognitive function and memory by increasing the levels of acetylcholine in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3-methylphenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazole-5-carboxamide in lab experiments is its potential use as a therapeutic agent in the treatment of various diseases. However, one of the main limitations is the lack of information on its long-term safety and efficacy.

Future Directions

There are several future directions for the research on 3-(3-methylphenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazole-5-carboxamide. One of the main areas of focus is the development of more potent and selective inhibitors of acetylcholinesterase for the treatment of Alzheimer's disease. In addition, further research is needed to investigate the potential use of this compound in the treatment of other diseases such as Parkinson's disease and epilepsy. Finally, more studies are needed to investigate the long-term safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 3-(3-methylphenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazole-5-carboxamide can be achieved through a multi-step reaction sequence. The first step involves the reaction of 3-methylbenzoyl chloride with propylamine to form 3-methyl-N-propylbenzamide. This intermediate is then reacted with morpholine in the presence of a base to form 3-(4-morpholinyl)propyl-3-methylbenzamide. Finally, the oxadiazole ring is formed by reacting the intermediate with cyanic acid in the presence of a base to yield this compound.

Scientific Research Applications

3-(3-methylphenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazole-5-carboxamide has been extensively studied for its potential use in medicinal chemistry. It has been reported to exhibit a variety of biological activities such as anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, it has been investigated for its potential use as a therapeutic agent in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

3-(3-methylphenyl)-N-(3-morpholin-4-ylpropyl)-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-13-4-2-5-14(12-13)15-19-17(24-20-15)16(22)18-6-3-7-21-8-10-23-11-9-21/h2,4-5,12H,3,6-11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMLUPMRJRANDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C(=O)NCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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